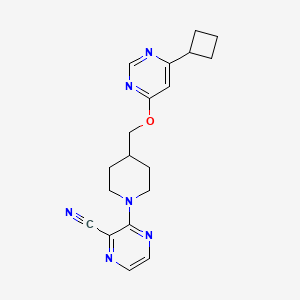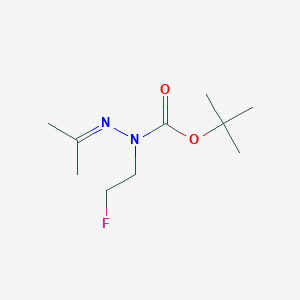
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide, commonly known as FEPP, is a chemical compound that has been widely used in scientific research due to its unique properties. FEPP is a hydrazide derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FEPP is not fully understood. However, it has been found to inhibit the activity of specific enzymes in cells, which play a role in various diseases. FEPP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
FEPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. FEPP has also been found to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
FEPP has several advantages for lab experiments. It has been found to be stable under various experimental conditions and has a long shelf life. FEPP is also easy to synthesize, which makes it readily available for use in scientific studies. However, FEPP has some limitations. It is highly toxic and should be handled with care. FEPP also has limited solubility in water, which may affect its effectiveness in some experiments.
Zukünftige Richtungen
FEPP has shown promising results in various scientific studies. Future studies could focus on investigating the potential use of FEPP as a therapeutic agent for various diseases. Further studies could also investigate the mechanism of action of FEPP and its potential use as a probe for the detection of specific proteins in cells. Finally, future studies could focus on developing new derivatives of FEPP with improved properties for use in scientific research.
Synthesemethoden
FEPP is synthesized through a multistep process that involves the reaction of propan-2-ylidene hydrazinecarboxamide with 2-fluoroethyl bromide in a solvent. The resulting product is then reacted with tert-butyl alcohol to form the final product. The synthesis method of FEPP has been well established and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
FEPP has been widely used in scientific research due to its unique properties. It has been found to have anticancer, antiviral, and antifungal properties. FEPP has been used in various studies to investigate its potential use as a therapeutic agent for various diseases. It has also been used as a probe for the detection of specific proteins in cells.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-fluoroethyl)-N-(propan-2-ylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-8(2)12-13(7-6-11)9(14)15-10(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWKNBOYBVJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(CCF)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
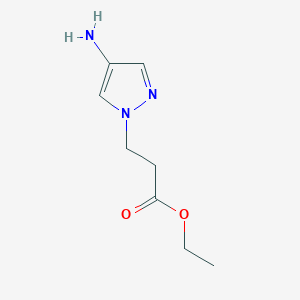

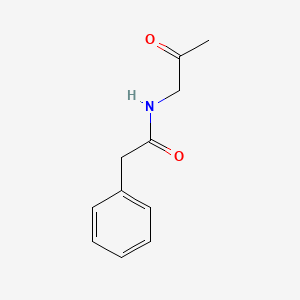

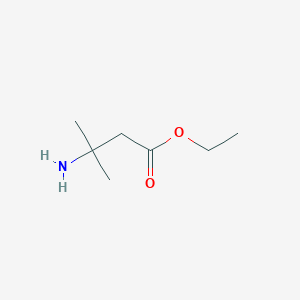
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2693125.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)
![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)
